molecular formula C26H25N5O B11246578 6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine

6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine

Cat. No.: B11246578
M. Wt: 423.5 g/mol
InChI Key: RWRWQEASEGVTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a naphthalene carbonyl group and a piperazine ring, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]-N-phenylpyrimidin-4-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H25N5O

Molecular Weight

423.5 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C26H25N5O/c1-19-18-24(28-21-10-3-2-4-11-21)29-26(27-19)31-16-14-30(15-17-31)25(32)23-13-7-9-20-8-5-6-12-22(20)23/h2-13,18H,14-17H2,1H3,(H,27,28,29)

InChI Key

RWRWQEASEGVTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.